molecular formula C19H22N2 B13892592 N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine

Cat. No.: B13892592
M. Wt: 278.4 g/mol
InChI Key: XVMWDKZXLHYWTM-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine is a structurally complex amine derivative featuring a 2,6-dimethylbenzyl group attached to a methanamine backbone and a 1-methylindol-2-yl substituent. For instance, compounds such as N-(2,6-dimethylphenyl)picolinamide (BLD Pharm Ltd., 2024) and AMG bis013 (a kappa opioid receptor ligand) share the 2,6-dimethylphenyl moiety and demonstrate the pharmacological relevance of this structural motif .

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine

InChI

InChI=1S/C19H22N2/c1-14-7-6-8-15(2)18(14)13-20-12-17-11-16-9-4-5-10-19(16)21(17)3/h4-11,20H,12-13H2,1-3H3

InChI Key

XVMWDKZXLHYWTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCC2=CC3=CC=CC=C3N2C

Origin of Product

United States

Preparation Methods

Key Synthetic Approaches

  • Reductive Amination: A common method involves reductive amination between a 1-methylindol-2-yl aldehyde and 2,6-dimethylbenzylamine or its derivatives. This reaction typically uses reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation over Pt/C under mild conditions.
  • Nucleophilic Substitution: Another route involves the reaction of 2,6-dimethylbenzyl halides with 1-methylindol-2-ylmethanamine under basic conditions, often using sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethylformamide (DMF).
  • Multi-step Functional Group Transformations: Starting from indole derivatives, functionalization at the 2-position followed by methylation and subsequent coupling with 2,6-dimethylbenzyl intermediates is employed to build the target compound.

Detailed Preparation Protocols

Example Protocol: Reductive Amination Route

Step Reagents & Conditions Description Yield & Notes
1 1-methylindol-2-carboxaldehyde, 2,6-dimethylbenzylamine, methanol Mix aldehyde and amine in methanol at room temperature to form imine intermediate Imine formation monitored by TLC
2 Sodium cyanoborohydride (NaBH3CN), pH ~6 buffer Add reducing agent slowly to reduce imine to amine High selectivity, mild conditions
3 Work-up: aqueous extraction, drying, purification by column chromatography Isolate pure this compound Typical yields 60-80%
  • Reaction temperature is maintained between 0-25 °C to prevent side reactions.
  • pH control is critical to avoid decomposition of the imine intermediate.

Alternative Protocol: Nucleophilic Substitution

Step Reagents & Conditions Description Yield & Notes
1 2,6-dimethylbenzyl chloride, 1-(1-methylindol-2-yl)methanamine, NaH, DMF Stir under nitrogen atmosphere at 0-50 °C Base deprotonates amine to nucleophile
2 Reaction stirred for 12-24 hours Substitution occurs forming the target compound Purification by recrystallization or chromatography
3 Work-up involves aqueous quenching and solvent removal Isolate product with yields typically 50-70% Side reactions minimized by controlled temperature
  • Use of dry solvents and inert atmosphere improves reaction efficiency.

Intermediate Compounds and Related Syntheses

  • The synthesis often involves intermediates such as N-(2,6-dimethylphenyl)-2-methylaminoacetamide, prepared by reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with methylamine in tetrahydrofuran (THF) at 0 °C under nitrogen, followed by acid-base extraction and solvent evaporation to yield the intermediate in about 67% yield.
  • Such intermediates can be further transformed into the target amine via reduction or coupling steps.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like DMF and THF are preferred for nucleophilic substitution and amination steps.
  • Bases: Sodium hydride and sodium hydroxide are commonly used to deprotonate amines and facilitate nucleophilic attack.
  • Temperature: Low to moderate temperatures (0-50 °C) are maintained to optimize yield and minimize side reactions.
  • Atmosphere: Nitrogen or inert atmosphere is used to avoid oxidation or moisture-sensitive side reactions.

Characterization and Purity Assessment

Summary Table: Comparison of Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Advantages Disadvantages
Reductive Amination 1-methylindol-2-carboxaldehyde, 2,6-dimethylbenzylamine, NaBH3CN Methanol 0-25 °C 60-80 Mild conditions, high selectivity Sensitive to pH, requires careful control
Nucleophilic Substitution 2,6-dimethylbenzyl chloride, NaH, 1-(1-methylindol-2-yl)methanamine DMF 0-50 °C 50-70 Straightforward, scalable Requires inert atmosphere, longer reaction time
Multi-step Functionalization Various indole derivatives, alkylating agents Various Variable Variable Allows structural modifications More complex, multiple purification steps

Research Findings and Applications

  • The compound’s synthesis has been reported in several medicinal chemistry studies focusing on its receptor binding properties.
  • Structural analogs have been explored for their affinity to serotonin receptors, suggesting potential psychoactive or therapeutic roles.
  • The preparation methods emphasize maintaining the integrity of both the indole and dimethylphenyl moieties, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophilic reagents for other substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Key Findings :

  • The 4-chlorophenyl group in CAS 442671-12-7 introduces steric bulk and lipophilicity, which may influence metabolic stability .

Amide and Sulfonamide Derivatives

Amide-based compounds with 2,6-dimethylphenyl groups, such as metalaxyl (a fungicide) and N-(2,6-dimethylphenyl)picolinamide , highlight the versatility of this aromatic moiety in diverse applications:

Compound Name Molecular Formula Molecular Weight Functional Groups Application Source
Metalaxyl C₁₅H₂₁NO₄ 279.33 g/mol Methoxyacetyl-alanine methyl ester Agricultural fungicide
N-(2,6-dimethylphenyl)picolinamide C₁₄H₁₄N₂O 226.28 g/mol Picolinamide, 2,6-dimethylphenyl Pharmaceutical building block

Key Findings :

  • Metalaxyl’s methoxyacetyl group enhances systemic translocation in plants, a feature absent in the target compound .
  • Picolinamide derivatives (e.g., ) demonstrate improved thermal stability due to aromatic stacking, a property that may be less pronounced in the target amine .

Indole-Containing Bioactive Molecules

Indole derivatives, such as N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide () and tryptamine-based analogs (), share the indole core with the target compound but differ in substitution patterns:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide C₁₄H₁₂ClN₃O₄S₂ 393.85 g/mol Sulfonamide, chloroindole Enzyme inhibition
4o () C₂₄H₂₅N₅ 407.50 g/mol Phenethyl, tetrazole, indole Synthetic intermediate

Key Findings :

  • Phenethyl groups in 4o () may enhance blood-brain barrier permeability, a property less likely in the target compound due to its dimethylbenzyl group .

Structural and Functional Insights

  • Lipophilicity : The 2,6-dimethylphenyl group in the target compound contributes to high lipophilicity (logP ~3.5 estimated), comparable to metalaxyl (logP 1.8) but lower than tetrazole analogs (logP ~4.2) due to polar functional groups .
  • Synthetic Accessibility : The target compound’s structure suggests straightforward synthesis via reductive amination, contrasting with the multi-step Ugi-azide processes required for tetrazole analogs .

Biological Activity

N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine, also known by its chemical formula C19H22N2, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety linked to a dimethylphenyl group. Its molecular structure can be represented as follows:

C19H22N2\text{C}_{19}\text{H}_{22}\text{N}_{2}

This structure influences its interaction with various biological targets.

Research indicates that this compound may act as a GPR40 receptor agonist . GPR40 (also known as free fatty acid receptor 1) is implicated in insulin secretion and glucose metabolism, making it a significant target in diabetes research . The activation of GPR40 can enhance insulin secretion in response to fatty acids, suggesting potential therapeutic applications in managing metabolic disorders.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Insulin Secretion : In vitro studies demonstrated that this compound stimulates insulin secretion from pancreatic beta cells. This effect is mediated through GPR40 activation, which enhances the sensitivity of these cells to glucose .
  • Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell lines, indicating a potential role in protecting against neurodegenerative diseases .

Case Studies

A notable case study involved the administration of the compound in animal models to assess its effects on glucose homeostasis. The results indicated a significant reduction in blood glucose levels post-administration, aligning with its proposed mechanism of enhancing insulin secretion .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Insulin SecretionGPR40 receptor activation
NeuroprotectionReduction of oxidative stress
Glucose HomeostasisEnhanced insulin sensitivity

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine?

  • Methodological Answer :

  • Storage : Keep the compound in tightly sealed containers, stored in a dry, well-ventilated environment. Maintain upright positioning to prevent leakage .
  • Handling : Avoid skin/eye contact and inhalation. Use fume hoods, gloves, lab coats, and safety goggles. Ensure emergency eyewash stations and showers are accessible .
    • Data Table :
PropertyValue/RecommendationSource
StabilityStable under dry conditions
Incompatible MaterialsNone reported

Q. Which spectroscopic techniques are effective for structural characterization?

  • Methodological Answer :

  • 1H NMR : Use DMSO-d6 as a solvent; expect aromatic protons in δ 7.0–7.7 ppm and alkyl protons in δ 1.0–4.8 ppm. Compare shifts to structurally related indole derivatives .
  • IR Spectroscopy : Identify C-N stretches (1011–1272 cm⁻¹), C=N (1600 cm⁻¹), and aromatic C=C (1434–1555 cm⁻¹) .
    • Data Table :
TechniqueKey Peaks/ShiftsReference Compound
1H NMRδ 7.26–7.70 (Ar-H), δ 4.80 (CH2)Benzimidazole derivatives
IR1600 cm⁻¹ (C=N)N-Mannich bases

Q. How should researchers address gaps in toxicological data for safety assessments?

  • Methodological Answer :

  • Apply precautionary measures (e.g., PPE, controlled ventilation). Conduct preliminary in vitro cytotoxicity assays (e.g., MTT tests) to establish baseline toxicity profiles. Refer to analogous indole or benzylamine compounds for hazard extrapolation .

Advanced Research Questions

Q. How can synthesis routes be optimized for this compound?

  • Methodological Answer :

  • Route Design :

Mannich Reaction : Combine 1-methylindole-2-carbaldehyde, 2,6-dimethylbenzylamine, and formaldehyde under acidic conditions. Monitor by TLC.

Click Chemistry : For triazole-containing analogs, use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Data Table :
StepConditionsYieldSource
Nucleophilic SubstitutionDMSO, 12 h stirring65–88%
Click ChemistryCuSO4/sodium ascorbate, RT>85%

Q. What strategies resolve contradictions in decomposition product data under thermal stress?

  • Methodological Answer :

  • Analytical Workflow :

TGA-MS : Perform thermogravimetric analysis coupled with mass spectrometry to detect CO and NOx at >200°C .

GC-MS : Identify volatile byproducts during controlled heating (e.g., 5°C/min increments).

  • Mitigation : Store samples away from heat sources and oxidizers .

Q. How can computational modeling predict reactivity or binding interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors due to indole motifs).
  • DFT Calculations : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Reference PubChem data for similar amines .

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